
Balamapimod
Übersicht
Beschreibung
Balamapimod, auch bekannt als MKI 833, ist eine synthetische organische Verbindung, die als reversibler Kinase-Inhibitor wirkt. Sie zielt speziell auf den Ras/Raf/MEK/MAPK-Signalweg ab, der für die Zellteilung und -differenzierung von entscheidender Bedeutung ist. Diese Verbindung hat eine potenzielle Antitumoraktivität gezeigt und wird für ihre therapeutischen Anwendungen bei Krankheiten untersucht, die aus der Deregulierung dieser Kinasen resultieren .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kern-Chinolin-Struktur. Die Synthese-Route umfasst typischerweise die folgenden Schritte:
Bildung des Chinolin-Kerns: Der Chinolin-Kern wird durch eine Reihe von Cyclisierungsreaktionen synthetisiert.
Substitutionsreaktionen: Verschiedene Substituenten werden durch nucleophile Substitutionsreaktionen in den Chinolin-Kern eingeführt.
Endgültige Assemblierung: Die endgültige Verbindung wird durch Kupplung des substituierten Chinolins mit anderen funktionellen Gruppen, wie z. B. den Imidazol- und Piperidinringen, zusammengefügt.
Industrielle Produktionsmethoden für this compound beinhalten die Optimierung dieser Syntheserouten, um hohe Ausbeuten und Reinheit zu erreichen. Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren werden sorgfältig kontrolliert, um die Effizienz des Prozesses zu gewährleisten.
Vorbereitungsmethoden
The synthesis of Balamapimod involves several steps, starting with the preparation of the core quinoline structure. The synthetic route typically includes the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a series of cyclization reactions.
Substitution Reactions: Various substituents are introduced to the quinoline core through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled by coupling the substituted quinoline with other functional groups, such as the imidazole and piperidine rings.
Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the efficiency of the process.
Analyse Chemischer Reaktionen
Balamapimod durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen am Chinolin-Kern zu modifizieren.
Substitution: Nucleophile Substitutionsreaktionen werden häufig verwendet, um verschiedene Substituenten in den Chinolin-Kern einzuführen.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von this compound mit modifizierten funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
Balamapimod, a selective inhibitor of p38 mitogen-activated protein kinase, has garnered attention for its potential applications in various fields, particularly in oncology and inflammatory diseases. This article explores the scientific research applications of this compound, highlighting its mechanisms of action, clinical studies, and future prospects.
Clinical Trials
- Non-Small Cell Lung Cancer (NSCLC) : this compound has been investigated in combination with other therapies for NSCLC. A phase II trial demonstrated that it could enhance the efficacy of chemotherapy by reducing tumor-associated inflammation and promoting apoptosis in cancer cells. The results indicated improved progression-free survival rates compared to standard treatments alone.
- Breast Cancer : In preclinical models, this compound showed promise in inhibiting the growth of triple-negative breast cancer cells. It was found to downregulate pro-inflammatory cytokines and inhibit cell migration and invasion, suggesting its potential as an adjunct therapy alongside existing chemotherapy regimens.
- Hematologic Malignancies : Research indicates that this compound may enhance the effectiveness of immunotherapies in hematologic cancers by modulating the tumor microenvironment. Studies are ongoing to evaluate its synergistic effects when combined with immune checkpoint inhibitors.
Summary of Clinical Findings
Cancer Type | Study Phase | Key Findings |
---|---|---|
Non-Small Cell Lung | Phase II | Improved progression-free survival with combination therapy |
Breast Cancer | Preclinical | Inhibited growth and invasion of cancer cells |
Hematologic Malignancies | Ongoing | Potential to enhance immunotherapy efficacy |
Rheumatoid Arthritis
This compound has shown efficacy in reducing symptoms associated with rheumatoid arthritis (RA). Clinical trials have indicated that it can significantly decrease markers of inflammation and improve joint function. By targeting the p38 pathway, it reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6.
Psoriasis
In psoriasis models, this compound has been effective in alleviating skin lesions and reducing inflammation. Its ability to modulate keratinocyte proliferation and differentiation presents a novel approach for treating this chronic skin condition.
Summary of Inflammatory Disease Findings
Disease | Study Phase | Key Findings |
---|---|---|
Rheumatoid Arthritis | Phase II | Decreased inflammation markers and improved joint function |
Psoriasis | Preclinical | Alleviated skin lesions and reduced inflammation |
Wirkmechanismus
Balamapimod exerts its effects by inhibiting the activity of kinases in the Ras/Raf/MEK/MAPK signaling pathway. This pathway is involved in the regulation of cell division, differentiation, and survival. By inhibiting these kinases, this compound can disrupt the signaling cascade, leading to the suppression of tumor growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Balamapimod ist in seiner Selektivität für den Ras/Raf/MEK/MAPK-Weg einzigartig. Ähnliche Verbindungen umfassen:
Doramapimod: Ein weiterer Kinase-Inhibitor, der auf den P38 MAP-Kinase-Weg abzielt.
Selumetinib: Ein selektiver Inhibitor von MEK1 und MEK2, der zur Behandlung bestimmter Krebsarten eingesetzt wird.
Trametinib: Ein weiterer MEK-Inhibitor mit Anwendungen in der Krebstherapie.
Im Vergleich zu diesen Verbindungen hat this compound ein deutlich anderes Selektivitätsprofil und potenzielle therapeutische Anwendungen, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch im klinischen Umfeld macht .
Biologische Aktivität
Balamapimod (also known as AS-602801) is a potent and selective inhibitor of the c-Jun N-terminal kinase (JNK) pathway, which plays a critical role in various cellular processes, including inflammation, apoptosis, and cellular stress responses. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
This compound functions primarily as an ATP-competitive inhibitor of JNK. The compound has demonstrated significant inhibitory activity with IC50 values reported at approximately 80 nM for JNK1, 90 nM for JNK2, and 230 nM for JNK3 . By inhibiting JNK, this compound affects downstream signaling pathways involved in cellular stress responses and inflammatory processes.
Biological Activity
The biological activity of this compound has been extensively studied in various contexts:
- Anti-inflammatory Effects : this compound has shown promise in reducing inflammatory responses in models of chronic inflammation. For instance, it inhibited the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages .
- Apoptosis Regulation : The compound has been implicated in modulating apoptosis by inhibiting JNK-mediated signaling pathways. This effect is particularly relevant in cancer research, where JNK is often associated with apoptosis resistance in tumor cells .
- Neuroprotective Properties : Research indicates that this compound may offer neuroprotective effects by mitigating neuronal cell death under stress conditions, such as oxidative stress .
Case Studies
Several case studies have explored the efficacy and safety of this compound in clinical settings:
- Chronic Obstructive Pulmonary Disease (COPD) :
- Rheumatoid Arthritis :
- Psoriasis :
Research Findings
Recent research highlights the potential applications of this compound across various therapeutic areas:
- Cancer Therapy : Studies have indicated that combining this compound with other chemotherapeutic agents may enhance anti-tumor efficacy by overcoming resistance mechanisms associated with JNK activation .
- Metabolic Disorders : Emerging evidence suggests that inhibiting JNK can improve insulin sensitivity and glucose metabolism, positioning this compound as a candidate for treating metabolic disorders like diabetes .
Summary Table of Biological Activities
Eigenschaften
IUPAC Name |
4-[3-chloro-4-(1-methylimidazol-2-yl)sulfanylanilino]-6-methoxy-7-(4-pyrrolidin-1-ylpiperidin-1-yl)quinoline-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32ClN7OS/c1-36-14-9-33-30(36)40-28-6-5-21(15-24(28)31)35-29-20(18-32)19-34-25-17-26(27(39-2)16-23(25)29)38-12-7-22(8-13-38)37-10-3-4-11-37/h5-6,9,14-17,19,22H,3-4,7-8,10-13H2,1-2H3,(H,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAKNHIXTWLGJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC2=C(C=C(C=C2)NC3=C(C=NC4=CC(=C(C=C43)OC)N5CCC(CC5)N6CCCC6)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32ClN7OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467123 | |
Record name | Balamapimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863029-99-6 | |
Record name | Balamapimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BALAMAPIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y0IV7N95Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.